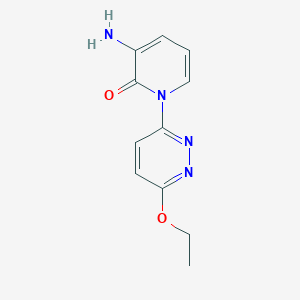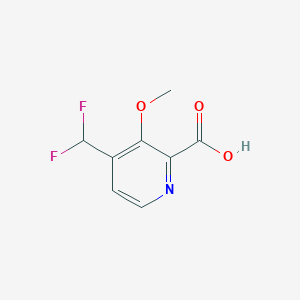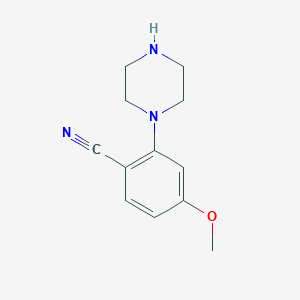
4-Methoxy-2-(1-piperazinyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2-(1-piperazinyl)benzonitrile is an organic compound with the molecular formula C12H15N3O It is a derivative of benzonitrile, featuring a methoxy group at the fourth position and a piperazine ring at the second position
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Methoxy-2-(1-piperazinyl)benzonitrile involves the reaction of 4-methoxybenzonitrile with piperazine. The reaction typically occurs in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The process can be summarized as follows:
- Dissolve 4-methoxybenzonitrile in ethanol.
- Add piperazine to the solution.
- Heat the mixture to reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
4-Methoxy-2-(1-piperazinyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxy-2-(1-piperazinyl)benzonitrile.
Reduction: The nitrile group can be reduced to form an amine, yielding 4-methoxy-2-(1-piperazinyl)benzylamine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 4-Hydroxy-2-(1-piperazinyl)benzonitrile.
Reduction: 4-Methoxy-2-(1-piperazinyl)benzylamine.
Substitution: Various substituted derivatives, depending on the reagents used.
科学的研究の応用
4-Methoxy-2-(1-piperazinyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating the binding affinity and activity of piperazine derivatives on various biological targets, such as receptors and enzymes.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with potential therapeutic benefits.
作用機序
The mechanism of action of 4-Methoxy-2-(1-piperazinyl)benzonitrile is primarily related to its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with various binding sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effect. For example, piperazine derivatives are known to interact with serotonin and dopamine receptors, influencing neurotransmitter activity and potentially alleviating symptoms of psychiatric disorders.
類似化合物との比較
Similar Compounds
4-Methoxybenzonitrile: Lacks the piperazine ring, making it less versatile in terms of biological activity.
2-(1-Piperazinyl)benzonitrile: Lacks the methoxy group, which may affect its binding affinity and selectivity for certain targets.
4-Hydroxy-2-(1-piperazinyl)benzonitrile:
Uniqueness
4-Methoxy-2-(1-piperazinyl)benzonitrile is unique due to the presence of both the methoxy group and the piperazine ring. This combination enhances its versatility and potential for interaction with various biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research.
特性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC名 |
4-methoxy-2-piperazin-1-ylbenzonitrile |
InChI |
InChI=1S/C12H15N3O/c1-16-11-3-2-10(9-13)12(8-11)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 |
InChIキー |
KKZHLUDFJWOHFS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C#N)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



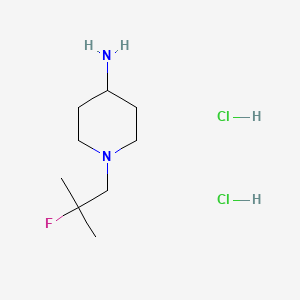
![[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl](methyl)propanedioic acid](/img/structure/B13926987.png)
![6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B13926989.png)
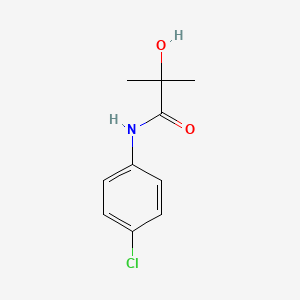
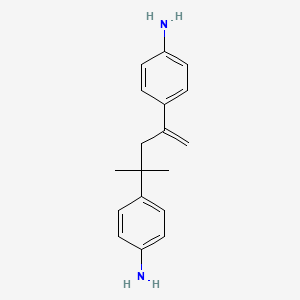
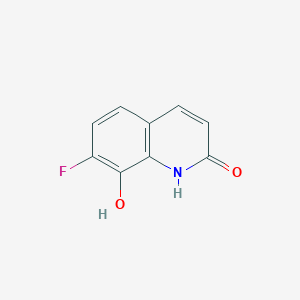
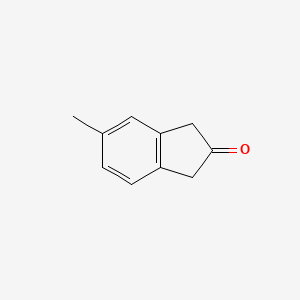
![1-[8-(Aminomethyl)isoquinolin-3-yl]-3-ethylurea](/img/structure/B13927015.png)
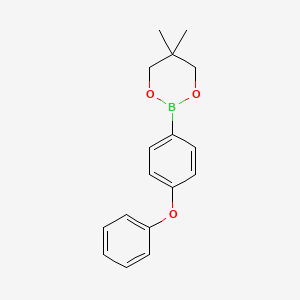
![2-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13927034.png)
